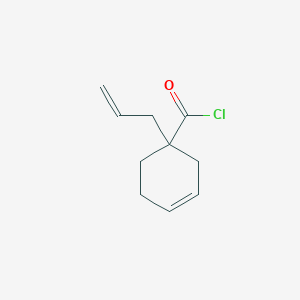
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid.
Chlorination: The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions to form the corresponding acyl chloride.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving overall safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Carboxylic Acid: Resulting from hydrolysis.
Alcohol: Produced via reduction.
Aplicaciones Científicas De Investigación
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Utilized in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The compound targets nucleophilic sites in molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of amides, esters, and other derivatives.
Comparación Con Compuestos Similares
- 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid
- 1-(Prop-1-en-2-yl)cyclohex-1-ene
- 2-(1-Cyclohexenyl)cyclohexanone
Comparison: 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity towards nucleophiles. In contrast, similar compounds such as 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid and 1-(Prop-1-en-2-yl)cyclohex-1-ene lack this functional group, resulting in different reactivity profiles and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, material science, and pharmaceutical research. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and impact.
Propiedades
Número CAS |
76403-28-6 |
|---|---|
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-prop-2-enylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2-4H,1,5-8H2 |
Clave InChI |
NSWKTYRKLKSKIX-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCC=CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



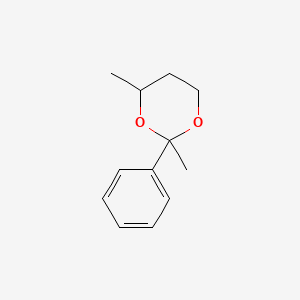
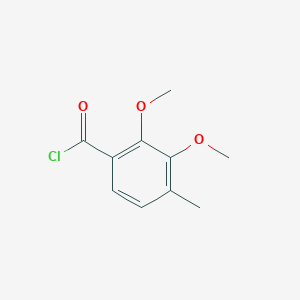
![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
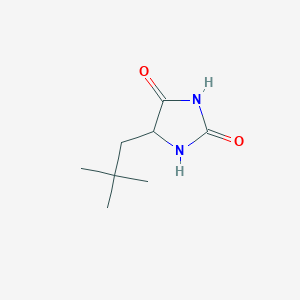
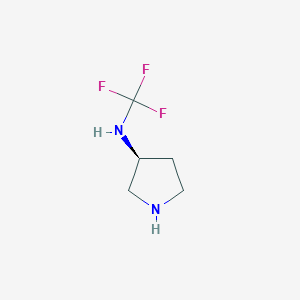
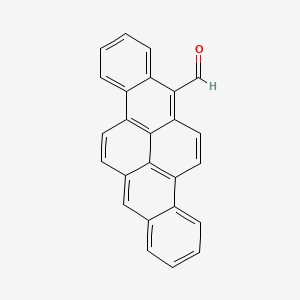
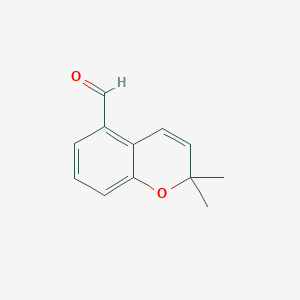
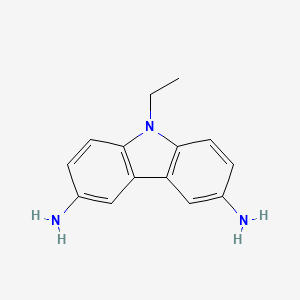
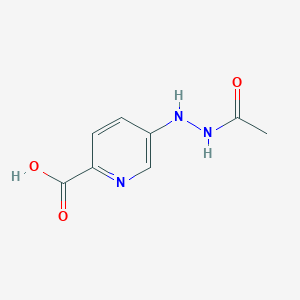
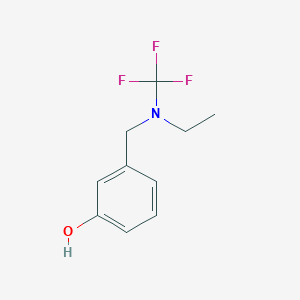
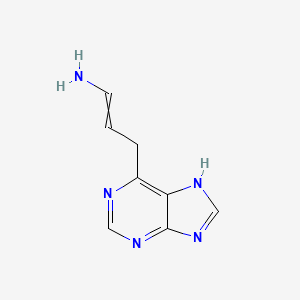
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)

